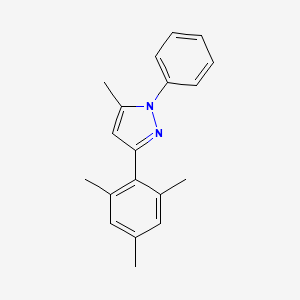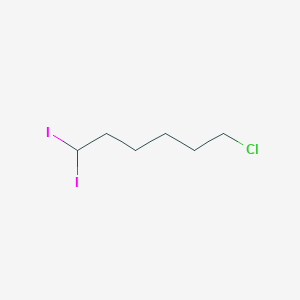
Hexane, 6-chloro-1,1-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexane, 6-chloro-1,1-diiodo- is an organic compound with the molecular formula C6H11ClI2. This compound is characterized by the presence of a hexane backbone with a chlorine atom attached to the sixth carbon and two iodine atoms attached to the first carbon. It is a halogenated hydrocarbon, which means it contains carbon, hydrogen, and halogen atoms. Halogenated hydrocarbons are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 6-chloro-1,1-diiodo- typically involves halogenation reactions. One common method is the halogenation of hexane using chlorine and iodine. The reaction can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and iodine. The reaction conditions often include the use of a solvent, such as carbon tetrachloride, and a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of Hexane, 6-chloro-1,1-diiodo- can be achieved through large-scale halogenation processes. These processes involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the concentration of reactants. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Hexane, 6-chloro-1,1-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form hexane or other partially halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of hexane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or acetone, at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used. The reactions are conducted under an inert atmosphere to prevent oxidation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed. The reactions are performed in acidic or basic media, depending on the desired product.
Major Products Formed
Substitution: Products include hexane derivatives with different functional groups, such as hexane-6-ol or hexane-6-amine.
Reduction: Products include partially halogenated hexanes or fully reduced hexane.
Oxidation: Products include hexane-6-one or hexane-6-ol, depending on the extent of oxidation.
科学的研究の応用
Hexane, 6-chloro-1,1-diiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules. It serves as a precursor for the synthesis of more complex halogenated compounds.
Biology: The compound is used in studies involving halogenated hydrocarbons and their effects on biological systems. It helps in understanding the interactions between halogenated compounds and biological molecules.
Medicine: Research on halogenated hydrocarbons, including Hexane, 6-chloro-1,1-diiodo-, contributes to the development of pharmaceuticals and diagnostic agents. The compound’s reactivity and stability make it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
作用機序
The mechanism of action of Hexane, 6-chloro-1,1-diiodo- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the halogen atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The pathways involved in these reactions include the formation of carbocation intermediates and the subsequent substitution by nucleophiles.
類似化合物との比較
Similar Compounds
Hexane, 1,6-diiodo-: This compound has two iodine atoms attached to the first and sixth carbon atoms of the hexane backbone. It shares similar reactivity with Hexane, 6-chloro-1,1-diiodo- but lacks the chlorine atom.
Hexane, 1-chloro-6-iodo-: This compound has a chlorine atom attached to the first carbon and an iodine atom attached to the sixth carbon. It exhibits similar chemical properties but differs in the position of the halogen atoms.
Uniqueness
Hexane, 6-chloro-1,1-diiodo- is unique due to the presence of both chlorine and iodine atoms on the hexane backbone. This combination of halogens imparts distinct reactivity and stability to the compound. The presence of multiple halogen atoms allows for diverse chemical transformations, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
823180-25-2 |
|---|---|
分子式 |
C6H11ClI2 |
分子量 |
372.41 g/mol |
IUPAC名 |
6-chloro-1,1-diiodohexane |
InChI |
InChI=1S/C6H11ClI2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 |
InChIキー |
KJMBVTAAIVVFCA-UHFFFAOYSA-N |
正規SMILES |
C(CCC(I)I)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
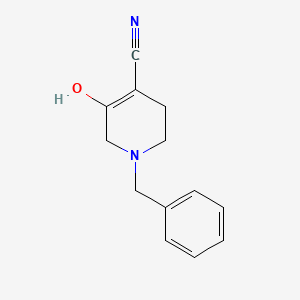
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
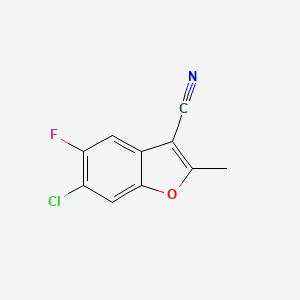
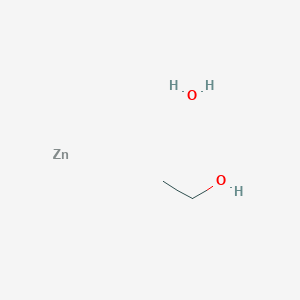
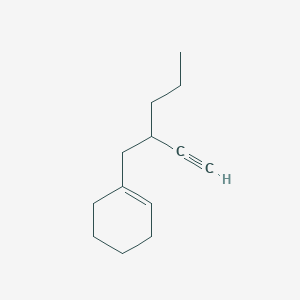
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)

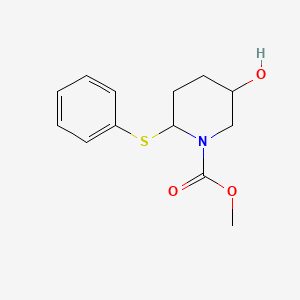
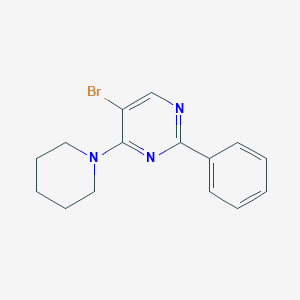
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)
